![molecular formula C19H21N3O5S B2965878 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1105205-63-7](/img/structure/B2965878.png)
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide, commonly known as DTT-205, is a novel small molecule compound that has been extensively researched for its potential therapeutic applications. DTT-205 has shown promising results in preclinical studies for the treatment of various cancers and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
One significant application of derivatives related to the mentioned compound involves their synthesis for antimicrobial purposes. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This highlights the potential of these compounds in developing new treatments for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Evaluation for Biological Activities
Another avenue of research involves the design and synthesis of novel compounds for evaluating their biological activities. For instance, Karaman et al. (2018) synthesized 1,3-oxazolidine-2-one derivatives bearing amide, sulfonamide, and thiourea moieties. These compounds were screened for antimicrobial activity, with some showing promising results against Gram-positive bacteria, particularly Staphylococcus aureus. Compound 16, in particular, displayed better antimicrobial activity than chloramphenicol against S. aureus, suggesting its potential as a drug candidate (Karaman et al., 2018).
Potential in Drug Development
Research by Spanò et al. (2016) on [1,2]oxazolo[5,4-e]isoindole derivatives indicated potent activity against tumor cell proliferation, including in models of diffuse malignant peritoneal mesothelioma (DMPM). This work showcases the potential of such compounds in the development of new chemotherapeutic agents (Spanò et al., 2016).
Anticonvulsant and Neuroprotective Effects
Furthermore, derivatives have been explored for their anticonvulsant and neuroprotective effects. Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amides and evaluated them for anticonvulsant and neuroprotective properties. One compound, in particular, showed promising results, indicating the potential for developing safer anticonvulsant medications that also possess neuroprotective effects (Hassan, Khan, & Amir, 2012).
Eigenschaften
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-9-3-14(4-10-17)13-20-18(23)19(24)21-15-5-7-16(8-6-15)22-11-2-12-28(22,25)26/h3-10H,2,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHLRBYETFLHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.